molecular formula C12H13ClO2 B8561168 p-Cyclopentyloxybenzoyl chloride CAS No. 63763-05-3

p-Cyclopentyloxybenzoyl chloride

Cat. No.: B8561168
CAS No.: 63763-05-3
M. Wt: 224.68 g/mol
InChI Key: UNERQANHKKJITO-UHFFFAOYSA-N
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Description

The compound 4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride (CAS 1160249-46-6) is a substituted benzoyl chloride derivative with a molecular formula of C₁₄H₁₇ClO₃. Its structure features a benzoyl chloride core substituted with a cyclopentyloxy group at the para position (C4) and an ethoxy group at the meta position (C3) (Fig. 1). The InChI key (HWZJYJRYGDAKNY-UHFFFAOYSA-N) and SMILES notation (O=C(Cl)C1=CC=C(OC2CCCC2)C(OCC)=C1) confirm its stereochemical configuration. This compound is primarily utilized in organic synthesis as an acylating agent, enabling the introduction of the 4-(cyclopentyloxy)-3-ethoxybenzoyl moiety into target molecules, such as pharmaceuticals or agrochemical intermediates.

Properties

CAS No.

63763-05-3

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

4-cyclopentyloxybenzoyl chloride

InChI

InChI=1S/C12H13ClO2/c13-12(14)9-5-7-11(8-6-9)15-10-3-1-2-4-10/h5-8,10H,1-4H2

InChI Key

UNERQANHKKJITO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoyl chloride derivatives are widely studied for their reactivity and applications. Below, 4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride is compared to structurally analogous compounds, focusing on substituent effects, physicochemical properties, and reactivity.

Table 1: Structural and Property Comparison of Benzoyl Chloride Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reactivity Trends
4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride 4-cyclopentyloxy, 3-ethoxy 268.74 Moderate solubility in polar solvents; steric hindrance from cyclopentyl group Reduced electrophilicity due to steric bulk
4-Methoxybenzoyl chloride 4-methoxy 170.59 High solubility in polar solvents; electron-donating methoxy group High reactivity in nucleophilic acyl substitution
4-Ethoxybenzoyl chloride 4-ethoxy 184.62 Similar to methoxy analog; slightly increased hydrophobicity Slightly reduced reactivity vs. methoxy analog
4-Phenoxybenzoyl chloride 4-phenoxy 232.66 Low solubility in polar solvents; strong electron-donating phenoxy group Moderate reactivity; steric hindrance from phenyl

Key Findings :

Substituent Effects :

  • The cyclopentyloxy group in 4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride introduces significant steric hindrance compared to smaller alkoxy groups (e.g., methoxy or ethoxy). This bulk reduces electrophilicity at the carbonyl carbon, slowing nucleophilic acyl substitution reactions.
  • The 3-ethoxy group further modulates electronic effects, providing additional resonance stabilization to the aromatic ring, which may influence regioselectivity in subsequent reactions.

Reactivity: Mono-substituted analogs (e.g., 4-methoxybenzoyl chloride) exhibit higher reactivity due to minimal steric interference and strong electron-donating effects. Di-substituted derivatives like 4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride are less reactive but offer selectivity in synthesizing sterically hindered esters or amides, which are valuable in drug design.

Solubility and Applications :

  • The cyclopentyloxy group enhances hydrophobicity, making the compound less soluble in polar solvents compared to methoxy or ethoxy analogs. This property may favor its use in lipid-based formulations or polymer chemistry.

Research Implications

Comparative studies highlight the balance between electronic and steric effects in benzoyl chloride derivatives. While 4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride sacrifices reactivity for steric control, its unique substitution pattern enables niche applications in medicinal chemistry, such as synthesizing protease inhibitors or kinase-targeting agents. Further research is needed to explore its catalytic behavior under varying conditions (e.g., Lewis acid catalysts) and its compatibility with bioorthogonal reactions.

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